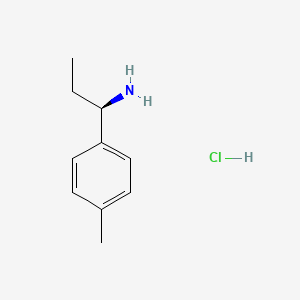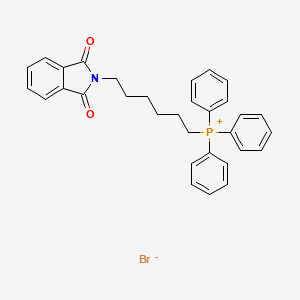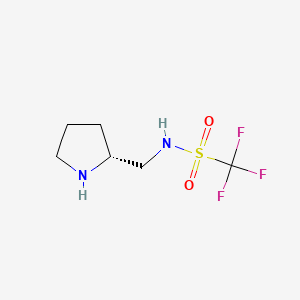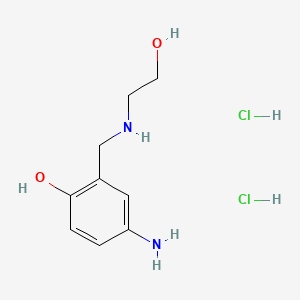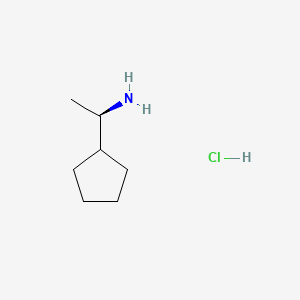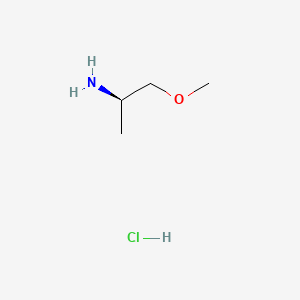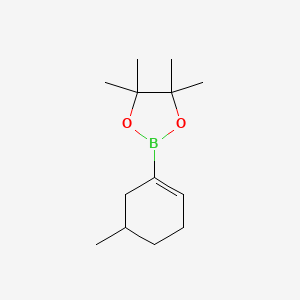
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organoboron compounds. It is a colorless, odorless, and non-toxic solid that is soluble in organic solvents such as ethanol, ether, and benzene. This compound has been widely studied in the scientific community due to its potential applications in a variety of fields, such as organic synthesis, catalysis, and polymer science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Solar Thermal Energy Storage
One study by Schulte and Ihmels (2022) elaborated on the synthesis of borylated norbornadienes, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and their application in Pd-catalyzed Suzuki–Miyaura coupling reactions. These reactions are pivotal for molecular solar thermal (MOST) energy storage, showcasing the compound's potential as a versatile building block in the development of energy storage solutions. The study highlights the photochromic properties of the norbornadiene/quadricyclane system, emphasizing its promise for MOST energy storage applications Schulte & Ihmels, 2022.
Catalytic Borylation and Synthesis of Arylboronates
Takagi and Yamakawa (2013) investigated the Pd-catalyzed borylation of arylbromides using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, resulting in the effective synthesis of arylboronates. This method proved particularly advantageous for the borylation of arylbromides bearing sulfonyl groups, demonstrating the compound's utility in creating complex organic molecules Takagi & Yamakawa, 2013.
Material Science and Drug Synthesis
In material science and drug development, the compound has been utilized as a building block for the synthesis of biologically active molecules and materials. For instance, Büttner et al. (2007) discussed the development of a new building block for the synthesis of silicon-based drugs and odorants, including the synthesis of the retinoid agonist disila-bexarotene, underscoring the compound's contribution to medicinal chemistry and material science Büttner et al., 2007.
Fluorescence and H2O2 Detection
Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative incorporating 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating its application in detecting H2O2 in living cells. This compound, with its significant sensitivity and selectivity for H2O2, showcases the potential for developing novel fluorescent probes for biological and chemical sensing applications Nie et al., 2020.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCZEVPFXFKMNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


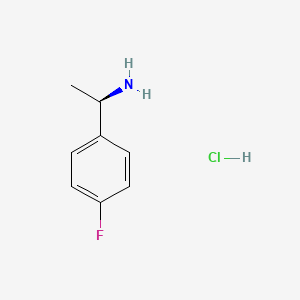
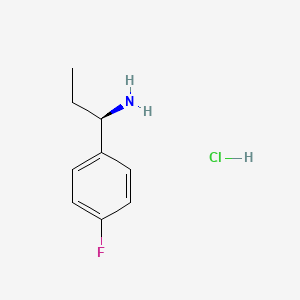
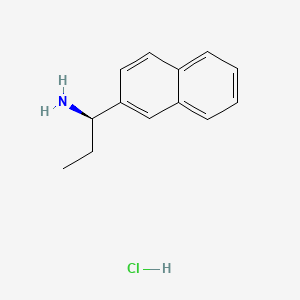

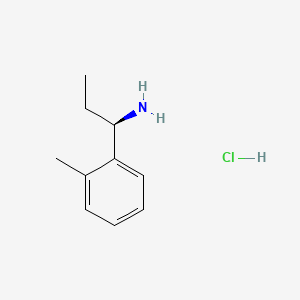
![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)
